2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid
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Overview
Description
2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid is an organic compound with the molecular formula C13H7ClF3NO3 It is a derivative of isonicotinic acid, featuring a chloro group and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid and 4-(trifluoromethoxy)benzene.
Chlorination: The isonicotinic acid undergoes chlorination to introduce the chloro group at the 2-position.
Coupling Reaction: The chlorinated isonicotinic acid is then coupled with 4-(trifluoromethoxy)benzene under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways and processes, making it a valuable compound for research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 2-Chloro-4-(trifluoromethyl)phenylboronic acid
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid is unique due to the presence of both a chloro group and a trifluoromethoxyphenyl group This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not observed in similar compounds
Properties
IUPAC Name |
2-chloro-5-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-11-5-9(12(19)20)10(6-18-11)7-1-3-8(4-2-7)21-13(15,16)17/h1-6H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFKGPXQTHHTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688252 |
Source
|
Record name | 2-Chloro-5-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261586-34-8 |
Source
|
Record name | 2-Chloro-5-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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